molecular formula C14H16ClF2N3S B8050821 (R)-Nepicastat hydrochloride

(R)-Nepicastat hydrochloride

Cat. No.: B8050821
M. Wt: 331.8 g/mol
InChI Key: DIPDUAJWNBEVOY-UHFFFAOYSA-N
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Description

®-Nepicastat hydrochloride is a selective inhibitor of dopamine beta-hydroxylase, an enzyme that converts dopamine to norepinephrine. This compound has garnered significant interest due to its potential therapeutic applications in treating conditions such as heart failure, post-traumatic stress disorder, and cocaine dependence.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Nepicastat hydrochloride typically involves multiple steps, starting from commercially available starting materials

Industrial Production Methods: Industrial production of ®-Nepicastat hydrochloride involves optimizing the synthetic route for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and scalable purification techniques. The process is designed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-Nepicastat hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

®-Nepicastat hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of dopamine beta-hydroxylase and its effects on neurotransmitter levels.

    Biology: The compound is employed in research to understand the role of norepinephrine in various physiological and pathological processes.

    Medicine: ®-Nepicastat hydrochloride is being investigated for its potential therapeutic effects in treating heart failure, post-traumatic stress disorder, and cocaine dependence.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

®-Nepicastat hydrochloride exerts its effects by selectively inhibiting dopamine beta-hydroxylase, an enzyme responsible for converting dopamine to norepinephrine. By inhibiting this enzyme, the compound reduces the levels of norepinephrine, which can have various therapeutic effects. The molecular targets include the active site of dopamine beta-hydroxylase, and the pathways involved are related to the biosynthesis of catecholamines.

Comparison with Similar Compounds

    Disulfiram: Another dopamine beta-hydroxylase inhibitor, but with a different mechanism and broader range of effects.

    Etamicastat: A selective dopamine beta-hydroxylase inhibitor with similar therapeutic applications.

    Fusaric Acid: An inhibitor of dopamine beta-hydroxylase, but less selective compared to ®-Nepicastat hydrochloride.

Uniqueness: ®-Nepicastat hydrochloride is unique due to its high selectivity for dopamine beta-hydroxylase and its potential therapeutic applications in specific conditions such as heart failure and post-traumatic stress disorder. Its selectivity and potency make it a valuable tool in both research and clinical settings.

Properties

IUPAC Name

4-(aminomethyl)-3-(5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-imidazole-2-thione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPDUAJWNBEVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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